An In-depth Technical Guide to 1-(Trifluoromethyl)cyclopentan-1-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Trifluoromethyl)cyclopentan-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, imparts unique physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive technical overview of 1-(Trifluoromethyl)cyclopentan-1-amine, a valuable building block for the synthesis of novel therapeutics and functional materials. As a Senior Application Scientist, the following sections will delve into the core chemical and physical properties, established and theoretical synthetic pathways, safety and handling protocols, and the burgeoning applications of this intriguing compound, grounding all claims in verifiable scientific literature.
Molecular and Physicochemical Profile
1-(Trifluoromethyl)cyclopentan-1-amine, with the molecular formula C₆H₁₀F₃N, possesses a unique combination of a rigid cycloalkane framework and a highly electronegative trifluoromethyl group directly attached to the amine-bearing carbon. This structural arrangement significantly influences its chemical and physical properties.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1202965-57-8 | [1] |
| Molecular Formula | C₆H₁₀F₃N | [1] |
| Molecular Weight | 153.15 g/mol | [1] |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | |
| Density | No data available | |
| pKa (Conjugate Acid) | Significantly lower than cyclopentylamine (pKa ≈ 10.6) | [3] |
| Solubility | Expected to be soluble in organic solvents. |
Spectroscopic Characterization
Definitive structural elucidation of 1-(Trifluoromethyl)cyclopentan-1-amine relies on a combination of spectroscopic techniques. While specific spectra are often proprietary to chemical suppliers, the expected spectral characteristics can be predicted based on the molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. The protons on the carbons adjacent to the quaternary center will be deshielded. The amine protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
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¹³C NMR: The carbon spectrum will feature a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The quaternary carbon bearing the amine and trifluoromethyl group will also be readily identifiable.
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¹⁹F NMR: The fluorine NMR spectrum will be the most informative for confirming the presence of the trifluoromethyl group, likely showing a singlet at a characteristic chemical shift for a CF₃ group attached to a quaternary carbon.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 153. The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃•, mass 69) and cleavage of the cyclopentane ring.
Synthesis and Reactivity
The synthesis of α-trifluoromethylamines presents a unique set of challenges due to the electronic properties of the trifluoromethyl group. Several general strategies for the synthesis of such compounds have been developed and can be adapted for the preparation of 1-(Trifluoromethyl)cyclopentan-1-amine.
Conceptual Synthetic Pathways
A plausible and commonly employed route for the synthesis of α-trifluoromethyl amines involves the nucleophilic trifluoromethylation of an imine precursor using a suitable trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃)[4].
Caption: A general synthetic scheme for 1-(Trifluoromethyl)cyclopentan-1-amine.
Step-by-Step Conceptual Protocol:
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Imine Formation: Cyclopentanone is reacted with a suitable amine source, such as ammonia or a primary amine that can be later deprotected, in the presence of a dehydrating agent to form the corresponding cyclopentanimine.
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Trifluoromethylation: The crude imine is then treated with a nucleophilic trifluoromethylating reagent, like trimethyl(trifluoromethyl)silane (TMSCF₃), typically activated by a fluoride source (e.g., a catalytic amount of a fluoride salt).
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Hydrolysis and Purification: The resulting intermediate is hydrolyzed to yield the final product, 1-(Trifluoromethyl)cyclopentan-1-amine, which can then be purified by standard laboratory techniques such as distillation or chromatography.
The reactivity of 1-(Trifluoromethyl)cyclopentan-1-amine is characteristic of a primary amine, albeit with reduced nucleophilicity due to the trifluoromethyl group. It can undergo acylation, alkylation, and other standard amine derivatizations.
Applications in Research and Drug Development
The unique properties of the α-trifluoromethyl amine motif make it a highly desirable functional group in medicinal chemistry.
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Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile of drug candidates.
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Lipophilicity and Bioavailability: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
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Conformational Control: The steric bulk of the trifluoromethyl group can be used to control the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.
1-(Trifluoromethyl)cyclopentan-1-amine serves as a key building block for introducing this valuable moiety into a variety of molecular scaffolds, making it a crucial tool for lead optimization in drug discovery programs[5]. It is particularly useful in the synthesis of compounds targeting the central nervous system, where brain penetration is a key requirement.
Safety, Handling, and Storage
As with all chemicals, proper safety precautions must be observed when handling 1-(Trifluoromethyl)cyclopentan-1-amine and its salts.
Hazard Identification
The free amine is classified as a corrosive substance.
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Hazard Statement: H314 - Causes severe skin burns and eye damage[3].
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UN Number: 2735[3].
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Class: 8 (Corrosive substances)[3].
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Packing Group: III[3].
Handling and Personal Protective Equipment (PPE)
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed to prevent moisture contamination and decomposition.
Conclusion
1-(Trifluoromethyl)cyclopentan-1-amine is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a rigid alicyclic core and a strongly electron-withdrawing trifluoromethyl group imparts desirable physicochemical properties that can be leveraged to improve the performance of bioactive molecules. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory. As research into fluorinated organic compounds continues to expand, the importance of synthons like 1-(Trifluoromethyl)cyclopentan-1-amine is set to grow.
References
- Radchenko, D. S., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Letters, 54(12), 1544-1546.
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
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ChemContract Research. (2026, March 15). 1-(trifluoromethyl)cyclopentan-1-amine hydrochloride (CAS 1202865-05-1). Retrieved March 17, 2026, from [Link]
Sources
- 1. 1202965-57-8 | 1-(Trifluoromethyl)cyclopentan-1-amine | Ambeed.com [ambeed.com]
- 2. 1202965-57-8|1-(Trifluoromethyl)cyclopentan-1-amine|BLD Pharm [bldpharm.com]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem-contract.com [chem-contract.com]
